molecular formula C11H19NO4S2 B2767656 5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 1334373-93-1

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No.: B2767656
CAS No.: 1334373-93-1
M. Wt: 293.4
InChI Key: NHMIBALGXBGQRZ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H19NO4S2 and its molecular weight is 293.4. The purity is usually 95%.
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Biological Activity

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C11H19NO4S2
  • Molecular Weight : 293.4 g/mol
  • IUPAC Name : this compound

The compound contains a thiophene ring and a sulfonamide group, which are known to interact with various biological targets. The sulfonamide moiety is particularly significant for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and fluid transport in tissues.

Interaction with Carbonic Anhydrases

Research indicates that thiophene sulfonamides can bind effectively to the active site of carbonic anhydrase II (hCA II). The binding typically involves:

  • Coordination of the sulfonamide nitrogen with the zinc ion in the enzyme's active site.
  • Formation of hydrogen bonds between the sulfonamide group and specific amino acid residues, enhancing the compound's inhibitory potency .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Studies have shown that compounds containing thiophene sulfonamide cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against tumor cells, indicating strong potential as apoptosis inducers .

2. Inhibition of Carbonic Anhydrases

As previously mentioned, this compound acts as an inhibitor of hCA II, which has implications for treating conditions such as glaucoma by reducing intraocular pressure (IOP). In experimental settings, compounds that inhibit hCA II have been shown to lower IOP effectively when administered topically in animal models .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of thiophene-based compounds:

StudyFindings
Demonstrated that thiophene sulfonamides effectively inhibit hCA II with Ki values in the low nanomolar range.
Showed significant cytotoxicity against HL-60 leukemia cells with IC50 values <10 μM, indicating potential for further development as cancer therapeutics.
Investigated the structure-activity relationship (SAR) among thiophene derivatives, revealing that modifications can enhance selectivity and potency against specific targets.

Properties

IUPAC Name

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S2/c1-4-9-5-6-10(17-9)18(14,15)12-7-11(2,13)8-16-3/h5-6,12-13H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIBALGXBGQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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